2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide
Description
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is a heterocyclic acetamide derivative featuring an isoindolone core fused to an acetamide moiety. Its structure combines a bicyclic isoindol-1-one system with a terminal acetamide group, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors that recognize lactam or amide functionalities.
Properties
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-9(13)5-8-6-3-1-2-4-7(6)10(14)12-8/h1-4,8H,5H2,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEGLPHDCIMJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide typically involves the reaction of isoindoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in studying cellular processes and enzyme interactions.
Medicine: It has potential pharmacological applications, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Indole/Indolone Cores
Several 2-oxoindoline derivatives from share structural motifs with the target compound. For example:
- Compound 15: 2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide Substitution: A 5-methyl group on the indole ring and a phenylacetamide side chain.
- Compound IK : Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid
Table 1: Key Structural Differences in Indole/Indolone Analogues
Acetamide Derivatives with Heterocyclic Variations
Table 2: Heterocyclic Acetamide Derivatives
Substituent Effects on Physicochemical Properties
Biological Activity
2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide is , with a molecular weight of approximately 177.18 g/mol. Its structure features an isoindole moiety linked to an acetamide group, which is essential for its biological activity.
Biological Activities
Research indicates that 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Anti-inflammatory Properties : The compound's structural similarity to tryptophan hints at possible anti-inflammatory effects. Interaction studies have indicated that it may inhibit proteins involved in inflammatory responses .
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management .
Synthesis Methods
The synthesis of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide typically involves the formation of an amide bond between an isoindole derivative and an acetamide. Common methods include:
- Dicyclohexylcarbodiimide (DCC) Coupling : This method activates the carboxylic acid group to form an acylating agent that reacts with the amino group of the isoindole derivative.
- One-Pot Reactions : Various one-pot reactions have been developed to streamline the synthesis process while maintaining yield and purity .
Case Study 1: Anticancer Potential
A study explored the cytotoxic effects of 2-(3-Oxo-1,2-dihydroisoindol-1-yl)acetamide derivatives on human cancer cell lines. Results indicated that certain modifications to the isoindole structure enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of related compounds on α-glucosidase. Among the tested derivatives, some exhibited over 80% inhibition at specific concentrations, highlighting their potential as therapeutic agents for managing diabetes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-indolin)-acetamide | Indole moiety | Anticancer and anti-inflammatory |
| 5-Fluoro-N-[2-(1H-benzimidazol-2-yl)ethyl]-benzamide | Fluorinated benzamide | Enhanced potency in biological assays |
| 6-Methyl-N-[2-(benzothiazolyl)-ethyl]acetamide | Benzothiazole moiety | Distinct pharmacological profile |
This table illustrates how structural variations influence biological activity, emphasizing the importance of chemical modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
